4-(Acryloyloxy)butyl 2-oxobutanoate
Overview
Description
4-(Acryloyloxy)butyl 2-oxobutanoate is an organic compound with the molecular formula C11H16O5 It is a derivative of acrylic acid and is characterized by the presence of both an acrylate group and a 2-oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acryloyloxy)butyl 2-oxobutanoate typically involves the esterification of 4-hydroxybutyl acrylate with 2-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Acryloyloxy)butyl 2-oxobutanoate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free-radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used for addition reactions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: 4-hydroxybutyl acrylate and 2-oxobutanoic acid.
Addition Reactions: Various adducts depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(Acryloyloxy)butyl 2-oxobutanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and degradability.
Mechanism of Action
The mechanism of action of 4-(Acryloyloxy)butyl 2-oxobutanoate primarily involves its ability to undergo polymerization and other chemical reactions. The acrylate group is highly reactive and can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The 2-oxobutanoate group can participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the acrylate group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Trimethylolpropane triacrylate: Contains multiple acrylate groups, making it more reactive in polymerization reactions.
Uniqueness
4-(Acryloyloxy)butyl 2-oxobutanoate is unique due to the presence of both an acrylate group and a 2-oxobutanoate group, allowing it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
4-prop-2-enoyloxybutyl 2-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-9(12)11(14)16-8-6-5-7-15-10(13)4-2/h4H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINFDKYEZTQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OCCCCOC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926646 | |
Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-07-5 | |
Record name | 4-((1-Oxoallyl)oxy)butyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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